Ansamitocin P 4
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Overview
Description
Ansamitocin is a potent antitumor agent belonging to the maytansinoid class of antibiotics. It is produced by the bacterium Actinosynnema pretiosum and exhibits strong cytotoxic activity against various cancer cell lines. Ansamitocin and its derivatives are commonly used as the active components in antibody-drug conjugates (ADCs) for targeted cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ansamitocin is primarily produced through microbial fermentation using Actinosynnema pretiosum. The biosynthesis involves a complex series of enzymatic reactions that convert primary metabolites into the final product. The fermentation process typically uses optimized media containing carbon and nitrogen sources such as glucose, glycerol, and soybean powder .
Industrial Production Methods: Industrial production of ansamitocin focuses on optimizing fermentation conditions to increase yield. Strategies include genetic modification of the producing strain, medium optimization, and the use of low-cost substrates. For example, the use of cane molasses, glycerol, and cold-pressed soybean powder has been shown to enhance ansamitocin production while reducing costs .
Chemical Reactions Analysis
Types of Reactions: Ansamitocin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its therapeutic properties.
Common Reagents and Conditions: Common reagents used in the chemical modification of ansamitocin include oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled conditions to ensure the desired modifications are achieved without degrading the compound .
Major Products: The major products formed from these reactions are derivatives of ansamitocin with improved pharmacokinetic and pharmacodynamic properties. These derivatives are often used in the development of ADCs for targeted cancer therapy .
Scientific Research Applications
Ansamitocin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, ansamitocin is studied for its unique structure and reactivity. Researchers investigate its biosynthetic pathways and explore methods to enhance its production through synthetic biology and metabolic engineering .
Biology: In biology, ansamitocin is used to study cell division and microtubule dynamics. It binds to tubulin, inhibiting microtubule assembly and disrupting cell division, making it a valuable tool for understanding cellular processes .
Medicine: In medicine, ansamitocin is a key component of ADCs used in cancer therapy. Its potent cytotoxicity is harnessed to selectively target and kill cancer cells while minimizing damage to healthy tissues. The ADC drug trastuzumab emtansine (Kadcyla), which uses an ansamitocin derivative, is approved for the treatment of HER2-positive breast cancer .
Industry: In the pharmaceutical industry, ansamitocin is produced on a large scale for use in ADCs and other therapeutic applications. Efforts are ongoing to improve production efficiency and reduce costs through bioprocess optimization .
Mechanism of Action
Ansamitocin exerts its effects by binding to tubulin, a protein involved in microtubule assembly. This binding disrupts the formation of microtubules, which are essential for cell division and intracellular transport. As a result, ansamitocin inhibits cell division and induces apoptosis in cancer cells .
Molecular Targets and Pathways: The primary molecular target of ansamitocin is tubulin. By binding to the vinblastine site on tubulin, ansamitocin induces conformational changes that prevent microtubule polymerization. This action activates the spindle checkpoint, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Maytansine: Another potent antitumor agent used in ADCs.
Geldanamycin: An antibiotic with antitumor properties, primarily used in research.
Rifamycin: An antibiotic used to treat bacterial infections, particularly tuberculosis.
Properties
CAS No. |
69279-90-9 |
---|---|
Molecular Formula |
C126H168Cl4N8O36 |
Molecular Weight |
2512.5 g/mol |
IUPAC Name |
[(1S,2R,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] acetate;[(1S,2R,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] 3-methylbutanoate;[(1S,2R,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] 2-methylpropanoate;[(1S,2R,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] propanoate |
InChI |
InChI=1S/C33H45ClN2O9.C32H43ClN2O9.C31H41ClN2O9.C30H39ClN2O9/c1-18(2)12-28(38)44-26-16-27(37)36(6)22-14-21(15-23(41-7)29(22)34)13-19(3)10-9-11-25(42-8)33(40)17-24(43-31(39)35-33)20(4)30-32(26,5)45-30;1-17(2)29(37)43-25-15-26(36)35(6)21-13-20(14-22(40-7)27(21)33)12-18(3)10-9-11-24(41-8)32(39)16-23(42-30(38)34-32)19(4)28-31(25,5)44-28;1-8-26(36)42-24-15-25(35)34(5)20-13-19(14-21(39-6)27(20)32)12-17(2)10-9-11-23(40-7)31(38)16-22(41-29(37)33-31)18(3)28-30(24,4)43-28;1-16-9-8-10-23(39-7)30(37)15-22(41-28(36)32-30)17(2)27-29(4,42-27)24(40-18(3)34)14-25(35)33(5)20-12-19(11-16)13-21(38-6)26(20)31/h9-11,14-15,18,20,24-26,30,40H,12-13,16-17H2,1-8H3,(H,35,39);9-11,13-14,17,19,23-25,28,39H,12,15-16H2,1-8H3,(H,34,38);9-11,13-14,18,22-24,28,38H,8,12,15-16H2,1-7H3,(H,33,37);8-10,12-13,17,22-24,27,37H,11,14-15H2,1-7H3,(H,32,36)/b11-9+,19-10+;11-9+,18-10+;11-9+,17-10+;10-8+,16-9+/t20-,24+,25-,26+,30?,32+,33+;19-,23+,24-,25+,28?,31+,32+;18-,22+,23-,24+,28?,30+,31+;17-,22+,23-,24+,27?,29+,30+/m1111/s1 |
InChI Key |
PVNFMCBFDPTNQI-UIBOPQHZSA-N |
Isomeric SMILES |
CCC(=O)O[C@H]1CC(=O)N(C2=C(C(=CC(=C2)C/C(=C/C=C/[C@H]([C@]3(C[C@@H]([C@H](C4[C@]1(O4)C)C)OC(=O)N3)O)OC)/C)OC)Cl)C.C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4(C1O4)C)OC(=O)C)C)\C)OC)(NC(=O)O2)O.C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4(C1O4)C)OC(=O)CC(C)C)C)\C)OC)(NC(=O)O2)O.C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4(C1O4)C)OC(=O)C(C)C)C)\C)OC)(NC(=O)O2)O |
Canonical SMILES |
CCC(=O)OC1CC(=O)N(C2=C(C(=CC(=C2)CC(=CC=CC(C3(CC(C(C4C1(O4)C)C)OC(=O)N3)O)OC)C)OC)Cl)C.CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C)C)C)OC)(NC(=O)O2)O.CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)CC(C)C)C)C)OC)(NC(=O)O2)O.CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)C)C)C)OC)(NC(=O)O2)O |
Origin of Product |
United States |
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